(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a thiazolidinone ring, a pyridopyrimidine core, and a morpholine moiety, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Construction of the pyridopyrimidine core: This step may involve the cyclization of a pyridine derivative with a suitable amidine or guanidine under acidic or basic conditions.
Introduction of the morpholine moiety: This can be accomplished through nucleophilic substitution reactions, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine core can be reduced to form dihydropyridopyrimidines.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridopyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.
Pyridopyrimidines: Compounds with a pyridopyrimidine core, often investigated for their potential as kinase inhibitors.
Morpholine derivatives: Compounds containing a morpholine ring, commonly used in medicinal chemistry.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other similar compounds, potentially offering a distinct profile of chemical reactivity and biological activity.
Properties
CAS No. |
374545-31-0 |
---|---|
Molecular Formula |
C27H28N4O3S2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-17-8-7-12-30-23(17)28-24(29-15-18(2)34-19(3)16-29)21(25(30)32)14-22-26(33)31(27(35)36-22)13-11-20-9-5-4-6-10-20/h4-10,12,14,18-19H,11,13,15-16H2,1-3H3/b22-14- |
InChI Key |
ACXMVWKPNPMNQX-HMAPJEAMSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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